Cas no 2717-95-5 (Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl-)
Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl-
- 1-imidazo[1,2-a]pyridin-3-yl-N,N-dimethylmethanamine
- 3-[(DIMETHYLAMINO)METHYL]IMIDAZO[1,2-A]PYRIDINE
- (imidazo[1,2-a]pyridin-3-ylmethyl)dimethylamine
- 3-(N,N-dimethylaminomethyl)imidazo[1,2-a]pyridine
- 3-Dimethylaminomethyl-imidazo<1.2-a>pyridin
- Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl
- 3-((dimethylamino)methyl)imidazo[1,2-a]pyridine
- AKOS006294463
- F18248
- 1-imidazo[1, 2-a]pyridin-3-yl-N, N-dimethylmethanamine
- 2717-95-5
- DTXSID20569003
- MFCD06200768
- Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl-
- SCHEMBL7230392
- FT-0695567
- 1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
- SY289380
-
- MDL: MFCD06200768
- Inchi: 1S/C10H13N3/c1-12(2)8-9-7-11-10-5-3-4-6-13(9)10/h3-7H,8H2,1-2H3
- InChI Key: GAYVRFSEJYRVCM-UHFFFAOYSA-N
- SMILES: N12C=CC=CC1=NC=C2CN(C)C
Computed Properties
- Exact Mass: 175.11100
- Monoisotopic Mass: 175.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 20.5Ų
Experimental Properties
- Color/Form: Not available
- PSA: 20.54000
- LogP: 1.39590
- Solubility: Not available
Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1198023-5g |
1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine |
2717-95-5 | 95% | 5g |
$1430 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1198023-5g |
1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine |
2717-95-5 | 95% | 5g |
$1430 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1198023-5g |
1-(Imidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine |
2717-95-5 | 95% | 5g |
$1430 | 2025-02-21 |
Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl- Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl-
Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl (CAS No. 2717-95-5)
Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl (CAS No. 2717-95-5) is a heterocyclic organic compound with a unique structure that combines imidazo[1,2-a]pyridine and N,N-dimethyl groups. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. The molecule's structure is characterized by a fused imidazole and pyridine ring system, which contributes to its aromaticity and stability. The N,N-dimethyl group attached to the methanamine moiety further enhances its chemical reactivity and biological activity.
The synthesis of Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl typically involves multi-step reactions, including nucleophilic aromatic substitution and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. Researchers have explored various catalysts, such as transition metal catalysts and enzymes, to optimize the reaction conditions and improve yield. These developments have not only enhanced the scalability of the synthesis but also opened new avenues for exploring its applications in drug discovery.
One of the most promising applications of Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl is in the field of medicinal chemistry. The compound has been investigated as a potential lead molecule for developing new drugs targeting various diseases. For instance, studies have shown that this compound exhibits significant activity against certain enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The unique structure of the molecule allows it to interact with specific protein targets, making it a valuable candidate for drug design.
In addition to its pharmacological applications, Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl has also been explored for its role in materials science. Its aromaticity and ability to form stable complexes make it a potential candidate for designing novel materials with specific electronic properties. Recent research has focused on incorporating this compound into organic semiconductors and conducting polymers, which could find applications in flexible electronics and optoelectronic devices.
The environmental impact of Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl has also been a topic of interest. Studies have been conducted to assess its biodegradability and toxicity under various conditions. These studies are crucial for ensuring the safe handling and disposal of the compound during industrial processes. Preliminary results indicate that the compound exhibits moderate biodegradability under aerobic conditions, but further research is needed to fully understand its environmental fate.
From a structural perspective, Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl possesses a rigid framework that facilitates strong intermolecular interactions. This property makes it an attractive candidate for studying supramolecular chemistry and crystal engineering. Researchers have utilized X-ray crystallography to investigate the packing arrangements of this compound in its crystalline form, providing insights into its potential use as a building block for functional materials.
Moreover, the electronic properties of Imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl have been extensively studied using computational methods such as density functional theory (DFT). These studies have revealed that the molecule exhibits a high degree of conjugation within its aromatic system, which contributes to its stability and reactivity. The computational findings have been validated through experimental techniques like UV-vis spectroscopy and electrochemical measurements.
In conclusion, Imidazo[1,2-a]pyridine-3-methanamine
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